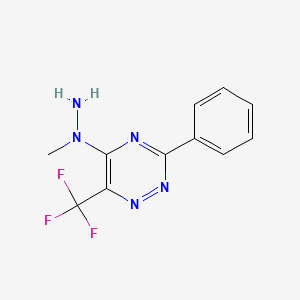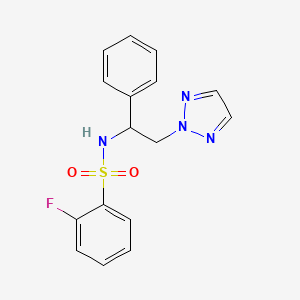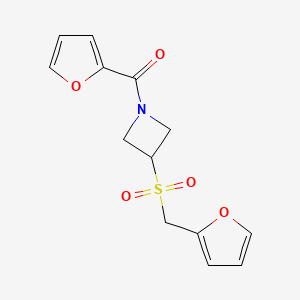
Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C13H13NO5S and its molecular weight is 295.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Phosphomolybdic Acid Catalysis : In a study by Reddy et al. (2012), furan-2-yl(phenyl)methanol was utilized in an aza-Piancatelli rearrangement process catalyzed by phosphomolybdic acid. This process yielded trans-4,5-disubstituted cyclopentenone derivatives with high selectivity and good yields (Reddy et al., 2012).
Tandem aza-Piancatelli/Michael Reaction : In another research, Reddy et al. (2012) demonstrated the use of furan-2-yl(phenyl)methanol derivatives in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives. This synthesis involved a tandem aza-Piancatelli/Michael reaction catalyzed by In(OTf)3, offering high selectivity and yield (Reddy et al., 2012).
Protein Tyrosine Kinase Inhibitory Activity : Furan-2-yl(phenyl)methanone derivatives were investigated by Zheng et al. (2011) for their in vitro protein tyrosine kinase inhibitory activity. These derivatives, including novel furan-2-yl(phenyl)methanone compounds, displayed promising activities, sometimes exceeding that of genistein, a known reference compound (Zheng et al., 2011).
Corrosion Prevention : Singaravelu and Bhadusha (2022) synthesized a derivative, namely [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, for the prevention of mild steel corrosion in acidic medium. This compound demonstrated effective corrosion inhibition, qualifying as a mixed type inhibitor (Singaravelu & Bhadusha, 2022).
Biomedical Applications
Vascular Smooth Muscle Cell (VSMC) Inhibition : A series of new furan-2-yl(phenyl)methanones synthesized by Li Qing-shan (2011) were evaluated for their inhibitory activities against VSMC proliferation. Several new derivatives showed potent in vitro activity, indicating potential medical applications (Li Qing-shan, 2011).
Antimicrobial Activity : Kırılmış et al. (2009) synthesized dinaphtho[2,1-b]furan-2-yl-methanone and its oxime derivatives, assessing them for antimicrobial activity against various microorganisms. These compounds displayed weak antimicrobial activity (Kırılmış et al., 2009).
Polymerization Studies : Hu et al. (2016) investigated the polymerization of furan into benzofuran, an essential chemical conversion process for producing biofuels and other valuable chemicals. They found that solvents like methanol could suppress furan polymerization and enhance benzofuran formation (Hu et al., 2016).
Cytotoxicity Testing : A study by Công et al. (2020) synthesized and characterized 2-aroylbenzofuran-3-ols, testing their cytotoxicity on various human cancer cell lines. Several compounds showed significant inhibitory abilities, particularly on Hep-G2 cells (Công et al., 2020).
Propiedades
IUPAC Name |
furan-2-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5S/c15-13(12-4-2-6-19-12)14-7-11(8-14)20(16,17)9-10-3-1-5-18-10/h1-6,11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHORAMPVHYCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
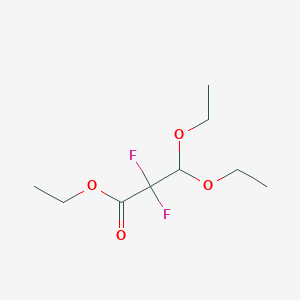
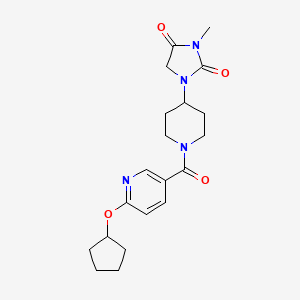
![8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2641266.png)
![6-(4-Bromophenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-2-(4-CHLOROBENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2641270.png)
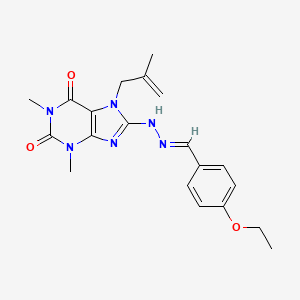
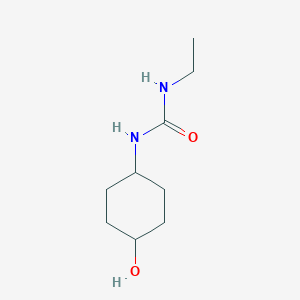
![2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2641274.png)
![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2641275.png)
![Methyl 3-(methyl{[4-(propan-2-yl)phenyl]sulfonyl}amino)thiophene-2-carboxylate](/img/structure/B2641276.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2641277.png)
